2-(2-Chloro-3-methylphenyl)acetonitrile 2-(2-Chloro-3-methylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 200214-73-9
VCID: VC2825339
InChI: InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3
SMILES: CC1=C(C(=CC=C1)CC#N)Cl
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol

2-(2-Chloro-3-methylphenyl)acetonitrile

CAS No.: 200214-73-9

Cat. No.: VC2825339

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-3-methylphenyl)acetonitrile - 200214-73-9

Specification

CAS No. 200214-73-9
Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
IUPAC Name 2-(2-chloro-3-methylphenyl)acetonitrile
Standard InChI InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3
Standard InChI Key MFHAQCHUICRIFD-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CC#N)Cl
Canonical SMILES CC1=C(C(=CC=C1)CC#N)Cl

Introduction

2-(2-Chloro-3-methylphenyl)acetonitrile is a versatile organic compound with significant applications in pharmaceuticals and agrochemicals. It is characterized by its chemical formula C₉H₈ClN and molecular weight of 165.62 g/mol . This compound belongs to the class of nitriles, featuring a cyano group (-C≡N) and an aromatic ring system, making it an aromatic nitrile.

Synthesis Methods

The synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile typically involves nucleophilic substitution reactions. One notable method involves reacting a mixture containing palladium acetate and phosphine ligands with 2-chlorobenzyl cyanide in a solvent like tetrahydrofuran under inert conditions. The reaction progress is monitored using techniques such as gas chromatography.

Chemical Reactions and Mechanisms

2-(2-Chloro-3-methylphenyl)acetonitrile can undergo various chemical reactions, including hydrolysis. The mechanism of action for these reactions often involves nucleophilic attack on electrophilic centers. For example, during hydrolysis, water acts as a nucleophile attacking the carbon atom bonded to the nitrile group, leading to intermediate formation and subsequent conversion to carboxylic acid.

Factors Influencing Reaction Rates

  • Temperature and pH: The rate of hydrolysis is significantly affected by temperature and pH, with higher temperatures generally increasing reaction rates.

  • Solvent and Pressure: The choice of solvent and pressure conditions can also influence the yield and selectivity of chemical transformations involving this compound.

Applications and Research Findings

2-(2-Chloro-3-methylphenyl)acetonitrile serves as a versatile scaffold in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals . Its applications are diverse due to its reactive functional groups, including the chloro and nitrile groups.

Analytical Techniques

  • Infrared Spectroscopy: Used to confirm the presence of functional groups in the compound.

  • Nuclear Magnetic Resonance Spectroscopy: Provides insight into the structural characteristics of the compound.

Safety and Handling

While specific safety data for 2-(2-Chloro-3-methylphenyl)acetonitrile may not be readily available online, it is essential to handle such compounds with caution, following standard laboratory safety protocols. Storage at room temperature is recommended .

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